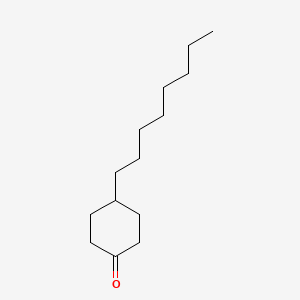

4-Octylcyclohexan-1-one

Description

4-Octylcyclohexan-1-one (CAS: 6814-19-3) is a substituted cyclohexanone derivative with the molecular formula C₁₄H₂₆O and a molecular weight of 210.36 g/mol. It is characterized by a cyclohexanone ring substituted with an octyl group at the 4-position. Key physicochemical properties include:

- Physical state: Colorless to pale yellow liquid .

- Purity: ≥97.0% (as confirmed by ¹H NMR) .

- Storage: Recommended at 2–8°C to maintain stability .

This compound is primarily utilized as a chemical intermediate in research settings, particularly in organic synthesis and material science.

Properties

IUPAC Name |

4-octylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h13H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOWPSHVZJGPOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90541831 | |

| Record name | 4-Octylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6814-19-3 | |

| Record name | 4-Octylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Octylcyclohexan-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with octyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran or dimethyl sulfoxide.

Another method involves the Friedel-Crafts acylation of cyclohexane with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction also requires anhydrous conditions and is usually carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, this compound can be produced through continuous flow processes that involve the catalytic hydrogenation of octyl-substituted cyclohexenes. This method offers higher yields and better control over reaction parameters, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Octylcyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-octylcyclohexanone oxime or further to 4-octylcyclohexanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 4-octylcyclohexanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions where the carbonyl group is replaced by other functional groups like amines or hydrazines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Ammonia or primary amines in the presence of acid catalysts.

Major Products Formed

Oxidation: 4-Octylcyclohexanone oxime, 4-Octylcyclohexanoic acid.

Reduction: 4-Octylcyclohexanol.

Substitution: 4-Octylcyclohexanone derivatives with various functional groups.

Scientific Research Applications

4-Octylcyclohexan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Octylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways. For example, its reduction products may interact with enzymes involved in lipid metabolism, influencing cellular lipid levels and related pathways.

Comparison with Similar Compounds

4-Methoxycyclohexan-1-one

- Structure : Features a methoxy (-OCH₃) group at the 4-position instead of an octyl chain.

- Molecular formula : C₇H₁₂O₂ (MW: 128.16 g/mol).

- Synthetic utility : Used as an intermediate in multistep syntheses. For example, it is hydrolyzed from spirocyclic precursors (e.g., 8-methoxy-1,4-dioxaspiro[4.5]decane) under acidic conditions, yielding ~78.5% efficiency .

- Key contrast : The methoxy group is electron-donating, enhancing the electrophilicity of the ketone group, whereas the octyl substituent in this compound contributes to hydrophobicity and steric bulk.

Caffeoylquinic Acid Derivatives (e.g., 4-O-caffeoylquinic acid, 3,4-di-O-caffeoylquinic acid)

- Structure : Cyclohexanecarboxylic acid derivatives esterified with caffeoyl groups (polyhydroxylated aromatic moieties).

- Molecular complexity : Contain multiple hydroxyl and caffeoyl substituents (e.g., compound 94: C₁₆H₁₈O₉, MW: 354.3 g/mol) .

- Applications : Isolated from natural sources (e.g., plants in Japan and Taiwan), these compounds exhibit antioxidant and bioactive properties, contrasting sharply with the synthetic focus of this compound .

Comparative Data Table

*Assumed based on analogous low-MW cyclohexanones.

Research Implications

- This compound: Its long alkyl chain enhances solubility in nonpolar solvents, making it suitable for reactions requiring hydrophobic environments (e.g., lipid-based systems or polymer synthesis).

- 4-Methoxycyclohexan-1-one : The methoxy group facilitates nucleophilic attacks on the ketone, enabling efficient conversion to amines or nitriles in subsequent steps .

- Caffeoylquinic acids: Their polar, multifunctional structures underpin roles in pharmaceuticals and nutraceuticals, diverging from the industrial/research focus of alkylated cyclohexanones .

Biological Activity

4-Octylcyclohexan-1-one (C15H28O) is a cyclic ketone with potential applications in various fields, including pharmaceuticals and agrochemicals. This article examines its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant data tables and case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 14 |

| Escherichia coli | 64 µg/mL | 10 |

| Pseudomonas aeruginosa | 128 µg/mL | 8 |

The results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential as an antibacterial agent.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines in human cell lines.

Case Study: Cytokine Inhibition

In a study involving human macrophages, treatment with this compound resulted in a significant reduction in the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The concentrations used were within the range of 10 to 100 µM.

Table 2: Cytokine Levels Post Treatment

| Treatment Concentration (µM) | IL-6 (pg/mL) | TNF-α (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| 10 | 120 | 180 |

| 50 | 80 | 150 |

| 100 | 50 | 100 |

The data indicates a dose-dependent reduction in cytokine levels, supporting the compound's potential as an anti-inflammatory agent.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Table 3: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| A549 | 45 |

The IC50 values indicate that while the compound exhibits cytotoxic effects on cancer cell lines, it shows selectivity, with higher IC50 values suggesting lower toxicity to normal cells.

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and disrupt lipid bilayers, leading to increased permeability and subsequent cell death in microbial and cancer cells. Additionally, its anti-inflammatory effects are likely mediated through the inhibition of signaling pathways involved in cytokine production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.